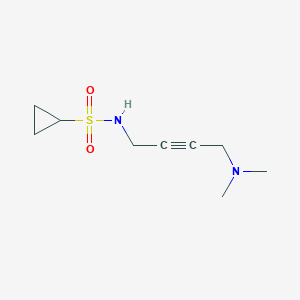

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide is a chemical compound with a molecular formula of C9H16N2O2S. It is also known as PF-06672131, a selective EGFR kinase inhibitor thought to covalently react with active-site cysteine residues in the ATP binding pocket .

Chemical Reactions Analysis

PF-06672131, a compound similar to N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide, is known to covalently react with active-site cysteine residues in the ATP binding pocket of EGFR kinase . This suggests that N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide might also undergo similar reactions.Scientific Research Applications

Polymerization and Material Science

Research involving N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide focuses on its application in polymerization processes and material science. For example, the homopolymerization of substituted sulfoxonium ylides, which include structures related to N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide, has been explored. Treatment of these monomers with specific catalysts results in polymers with high molecular weight and good yield. Adjusting the monomer-to-catalyst feed ratio allows control over the polymer's molecular weight, indicating the potential for customized material properties (Lu et al., 2021).

Antimicrobial Activity

Another avenue of research is the antimicrobial activity of compounds derived from or related to N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide. Statistical copolymers, synthesized from 2-(dimethylamino)ethyl methacrylate and modified with 1,3-propanesultone, have shown antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests a potential application in developing antimicrobial materials or coatings, with the effectiveness varying based on the polymer's molecular characteristics (Ward et al., 2006).

Organic Synthesis and Catalysis

In organic synthesis, research on reactions involving ylides and epoxides provides insights into novel synthetic routes and catalysis. For instance, reactions of dimethylamino)phenyloxosulfonium methylide with epoxides lead to the formation of cyclopropyl sulfones and oxetanes, demonstrating the compound's utility in synthesizing cyclic structures with potential applications in drug development and material science (Okuma et al., 1984).

properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-11(2)8-4-3-7-10-14(12,13)9-5-6-9/h9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCIIXQMXXDDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2613990.png)

![3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2613992.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2613997.png)

![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)

![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2614006.png)